Roridin J
Overview
Description
Roridin J is a macrocyclic trichothecene mycotoxin produced by the fungus Myrothecium verrucaria . Trichothecenes are a family of sesquiterpenoid compounds known for their potent biological activities, including cytotoxicity and antifungal properties . This compound, like other trichothecenes, contains a characteristic 12,13-epoxy ring and a large macrocyclic ring structure .
Preparation Methods
Chemical Reactions Analysis
Roridin J undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include hydroxylated and deoxygenated derivatives of this compound .
Scientific Research Applications
Roridin J has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the mechanisms of protein synthesis inhibition and cytotoxicity . In medicine, this compound is investigated for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells . Additionally, it is used in studies related to mycotoxin contamination in food and its effects on human and animal health .
Mechanism of Action
Roridin J exerts its effects by inhibiting protein synthesis in eukaryotic cells . It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death . The compound also induces the production of reactive oxygen species, which further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Roridin J is part of the macrocyclic trichothecene family, which includes other compounds such as Roridin E, Verrucarin A, and Verrucarin J . These compounds share a similar core structure but differ in their side chains and functional groups . This compound is unique due to its specific macrocyclic ring structure and the presence of a 12,13-epoxy ring . Compared to other trichothecenes, this compound exhibits distinct biological activities and potency .
Similar Compounds
- Roridin E
- Verrucarin A
- Verrucarin J
- 12-Hydroxyroridin E
Properties
IUPAC Name |
(12Z,19Z,21Z)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-24(31)12-17(2)25(32)26-35-18(3)19(36-26)7-5-6-8-23(30)38-20-13-22(37-21(28)11-16)29(15-34-29)27(20,28)4/h5-8,11-12,18-22,25-26,32H,9-10,13-15H2,1-4H3/b7-5-,8-6-,17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGWYAODOJPYQT-VUSCAAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(C(C(O1)O2)O)C)C)CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2/C=C\C=C/C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\C(C(O1)O2)O)/C)C)CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74072-83-6 | |
Record name | RORIDIN J | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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